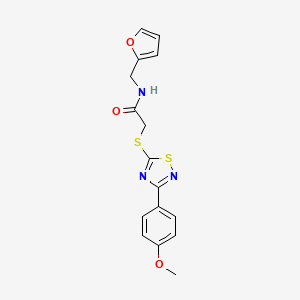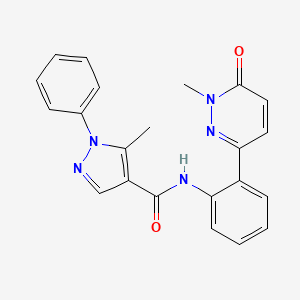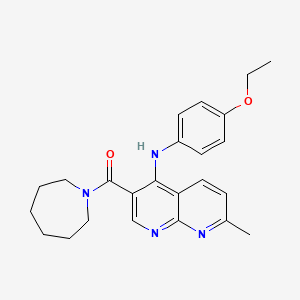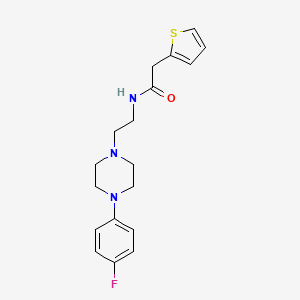![molecular formula C17H17FN4O B2842690 N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379978-26-2](/img/structure/B2842690.png)
N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine, also known as PF-06463922, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine works by inhibiting the activity of a specific protein kinase, which is involved in the regulation of cell growth and division. This protein kinase is overactive in cancer cells, leading to their uncontrolled growth and division. By inhibiting this protein kinase, N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine can slow down or stop the growth of cancer cells.
In autoimmune disorders, N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine works by inhibiting the activity of certain immune cells. These immune cells are responsible for attacking healthy cells and tissues in autoimmune disorders. By inhibiting their activity, N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine can reduce the symptoms of autoimmune disorders.
Biochemical and Physiological Effects
N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. In cancer cells, N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine can inhibit the activity of a specific protein kinase, leading to the death of cancer cells. In autoimmune disorders, N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine can inhibit the activity of certain immune cells, reducing the symptoms of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine is its specificity for the targeted protein kinase. This specificity can lead to fewer side effects compared to other cancer treatments. However, one of the limitations of N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine is its potential toxicity. Studies have shown that N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine can be toxic to certain cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine research. One area of research is in the development of more effective cancer treatments. Researchers are currently studying the combination of N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine with other cancer treatments to increase its effectiveness.
Another area of research is in the development of more specific inhibitors for the targeted protein kinase. This could lead to even fewer side effects and more effective cancer treatments.
Finally, researchers are also studying the potential use of N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. These studies could lead to the development of new treatments for these diseases.
Synthesemethoden
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis starts with the preparation of 2-bromo-5-fluorobenzonitrile, which is then reacted with 2-methoxypropyl magnesium bromide to form the intermediate compound. The intermediate is then reacted with pyrido[2,3-d]pyrimidin-4-amine to form the final product, N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine can inhibit the growth of cancer cells by targeting a specific protein kinase. This protein kinase is involved in the regulation of cell growth and division, and its inhibition can lead to the death of cancer cells.
N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine has also been studied for its potential use in the treatment of autoimmune disorders. Autoimmune disorders are caused by an overactive immune system that attacks healthy cells and tissues. N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine can inhibit the activity of certain immune cells, which can help to reduce the symptoms of autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(23-2,13-7-3-4-8-14(13)18)10-20-16-12-6-5-9-19-15(12)21-11-22-16/h3-9,11H,10H2,1-2H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWNITQMBRYXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=CC=N2)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)
![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)




![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)
